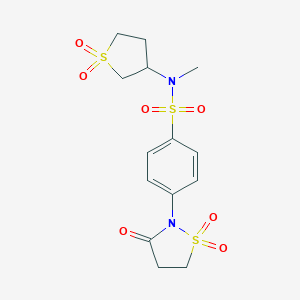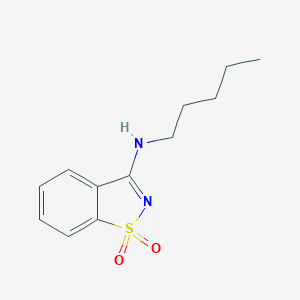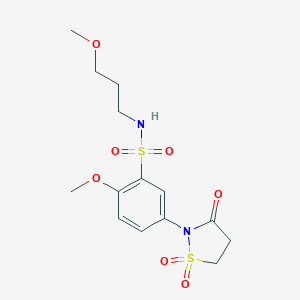![molecular formula C13H20N2OS B253851 N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]propanamide](/img/structure/B253851.png)
N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]propanamide is a compound that features a pyrrolidine ring and a thiophene ring connected via an ethyl chain to a propanamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]propanamide can be achieved through several synthetic routes. One common method involves the reaction of 2-thiophenecarboxaldehyde with pyrrolidine to form an intermediate, which is then reacted with propanoyl chloride to yield the final product. The reaction conditions typically involve the use of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]propanamide undergoes various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the propanamide can be reduced to form the corresponding alcohol.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted pyrrolidine derivatives. These products can be further utilized in various applications, including drug development and material science.
科学研究应用
N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]propanamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its unique structural features.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]propanamide involves its interaction with molecular targets such as enzymes and receptors. The pyrrolidine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. Additionally, the thiophene ring can interact with aromatic residues in receptor binding sites, modulating receptor activity and signaling pathways .
相似化合物的比较
Similar Compounds
Similar compounds include:
- N-[2-pyrrolidin-1-yl-2-(2-furyl)ethyl]propanamide
- N-[2-pyrrolidin-1-yl-2-(2-pyridyl)ethyl]propanamide
- N-[2-pyrrolidin-1-yl-2-(2-phenyl)ethyl]propanamide
Uniqueness
N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]propanamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications .
属性
分子式 |
C13H20N2OS |
|---|---|
分子量 |
252.38 g/mol |
IUPAC 名称 |
N-(2-pyrrolidin-1-yl-2-thiophen-2-ylethyl)propanamide |
InChI |
InChI=1S/C13H20N2OS/c1-2-13(16)14-10-11(12-6-5-9-17-12)15-7-3-4-8-15/h5-6,9,11H,2-4,7-8,10H2,1H3,(H,14,16) |
InChI 键 |
QDDAUPJNYYAQDD-UHFFFAOYSA-N |
SMILES |
CCC(=O)NCC(C1=CC=CS1)N2CCCC2 |
规范 SMILES |
CCC(=O)NCC(C1=CC=CS1)N2CCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-bromo-N-[4-(2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B253770.png)
![2,6-dimethoxy-N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B253771.png)
![2-fluoro-N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B253772.png)

![N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B253775.png)
![N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B253777.png)
![3,5-dimethoxy-N-[4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B253778.png)

![2-(4-{[4-(2-Furoyl)-1-piperazinyl]sulfonyl}-3-methylphenyl)-4,4-dimethyl-3-isothiazolidinone 1,1-dioxide](/img/structure/B253783.png)
![Ethyl 4-({[4-(4,4-dimethyl-1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)phenyl]sulfonyl}amino)piperidine-1-carboxylate](/img/structure/B253787.png)
![2,2,2-trifluoro-N-[4-({[4-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)phenyl]sulfonyl}amino)phenyl]acetamide](/img/structure/B253789.png)
![N-[4-({[4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)phenyl]sulfonyl}amino)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B253790.png)
![N-[3-(1,1-dioxido-2-isothiazolidinyl)phenyl]-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide](/img/structure/B253791.png)
